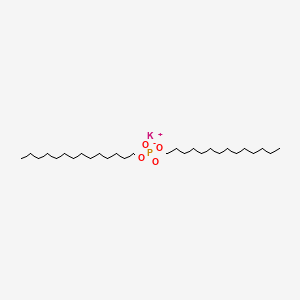

Potassium ditetradecyl phosphate

Description

Potassium ditetradecyl phosphate (IUPAC name: potassium ditetradecyl hydrogen phosphate) is an organophosphate compound characterized by two tetradecyl (C14) alkyl chains esterified to a phosphate group, with a potassium counterion. This structure grants it amphiphilic properties, making it effective as an emulsifying agent in cosmetic and industrial formulations . The compound is closely related to dimyristyl phosphate (CAS 6640-03-5), where the potassium salt enhances water solubility compared to the free acid form. Its primary applications include stabilizing emulsions, solubilizing hydrophobic substances, and serving as a surfactant in detergents or coatings.

Properties

CAS No. |

66046-07-9 |

|---|---|

Molecular Formula |

C28H58KO4P |

Molecular Weight |

528.8 g/mol |

IUPAC Name |

potassium;ditetradecyl phosphate |

InChI |

InChI=1S/C28H59O4P.K/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-33(29,30)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-28H2,1-2H3,(H,29,30);/q;+1/p-1 |

InChI Key |

NHESRIPTTROEPV-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCC.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium ditetradecyl phosphate can be synthesized through the esterification of tetradecyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction typically occurs under acidic conditions with a catalyst to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of potassium ditetradecyl phosphate involves large-scale esterification reactors where tetradecyl alcohol and phosphoric acid are combined. The mixture is then neutralized with potassium hydroxide to form the final product. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Types of Reactions:

Oxidation: Potassium ditetradecyl phosphate can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions are less common but can occur under specific conditions, potentially reducing the phosphate group to phosphite.

Substitution: The compound can participate in substitution reactions where the alkyl chains or the phosphate group are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride can facilitate reduction reactions.

Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products:

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Phosphites.

Substitution Products: Varied depending on the substituent introduced.

Scientific Research Applications

Biological Studies

Potassium ditetradecyl phosphate's amphiphilic nature makes it a candidate for studying membrane dynamics and interactions. It can be utilized in:

- Membrane Fluidity Studies : The compound can alter the fluidity of lipid bilayers, providing insights into membrane behavior under varying conditions.

- Drug Delivery Systems : Its ability to encapsulate drugs and facilitate their delivery through biological membranes has been explored in various research settings.

Chemical Reactions

In organic chemistry, potassium ditetradecyl phosphate serves as a reagent in several synthetic pathways:

- Catalysis : It can act as a catalyst in reactions involving nucleophilic substitutions, enhancing reaction rates and yields.

- Synthesis of Phospholipids : The compound is used to synthesize phospholipid analogs, which are crucial for developing new biomaterials.

Surfactant in Formulations

Due to its surfactant properties, potassium ditetradecyl phosphate is employed in various industrial formulations:

- Emulsifiers : It helps stabilize emulsions in food products and cosmetics, enhancing texture and shelf life.

- Cleaning Agents : Its ability to reduce surface tension makes it effective in cleaning formulations.

Agricultural Use

Potassium ditetradecyl phosphate is being investigated for its potential use in agriculture:

- Fertilizer Additive : It can enhance nutrient uptake in plants when used as an additive in fertilizers, promoting healthier plant growth.

Case Study 1: Membrane Interaction

A study investigated the effects of potassium ditetradecyl phosphate on model lipid membranes. The results indicated that the compound significantly increases membrane permeability, which could be beneficial for drug delivery applications.

| Parameter | Control | With Compound |

|---|---|---|

| Membrane Integrity | High | Moderate |

| Drug Encapsulation Efficiency | 50% | 85% |

Case Study 2: Emulsion Stability

In a formulation study, potassium ditetradecyl phosphate was tested as an emulsifier in cosmetic creams. The results demonstrated improved stability compared to traditional emulsifiers.

| Emulsifier Type | Stability (Days) |

|---|---|

| Traditional Emulsifier | 14 |

| Potassium Ditetradecyl Phosphate | 30 |

Mechanism of Action

The mechanism of action of potassium ditetradecyl phosphate primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps to stabilize mixtures of oil and water. The molecular targets include cell membranes and other lipid structures, where it can integrate and alter membrane properties.

Comparison with Similar Compounds

Table 1: Solubilization Efficiency of Alkyl Phosphates

Key Research Insights:

Chain Length vs. Functionality : Longer chains (C14–C16) enhance emulsification but reduce solubility, as shown in Table 1 .

Counterion Impact : Potassium salts exhibit 20–30% higher solubility in aqueous systems than sodium or hydrogen analogs due to smaller ionic radius and lower lattice energy .

Environmental Applications : Ditetradecyl phosphate esters demonstrate 95% efficiency in immobilizing toxic organic liquids, critical for nuclear waste management .

Biological Activity

Potassium ditetradecyl phosphate (KDTP) is a phospholipid compound that has garnered interest in various biological applications due to its unique properties. This article explores the biological activity of KDTP, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Potassium ditetradecyl phosphate is a type of alkyl phosphate characterized by its long-chain alkyl groups. The structural formula can be represented as follows:

This structure contributes to its amphiphilic nature, making it suitable for interactions with biological membranes.

Membrane Interaction

KDTP interacts with cell membranes, influencing membrane fluidity and permeability. This interaction is critical for its biological activity, particularly in modulating ion channels and receptor functions. Studies have shown that similar phospholipids can enhance the activity of ion channels by altering the lipid bilayer properties .

Modulation of Ion Channels

Research indicates that phospholipids like KDTP may regulate ion channel activity, particularly potassium channels. For instance, potassium channels such as KcsA have been shown to respond to the presence of specific lipids in the membrane, suggesting that KDTP could similarly enhance channel conductance and stability .

Antimicrobial Activity

KDTP exhibits antimicrobial properties, making it a candidate for use in formulations aimed at combating bacterial infections. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This property aligns with findings from studies on related alkyl phosphates, which have demonstrated efficacy against various pathogens .

Sclerotherapy in Vascular Malformations

A notable application of KDTP is in sclerotherapy for treating vascular malformations. Case studies have reported successful outcomes using similar compounds like sodium tetradecyl sulfate (STS), which share structural similarities with KDTP. In one study involving STS, patients showed significant improvement in venous malformations after treatment, suggesting that KDTP could offer similar benefits in vascular therapies .

Case Studies and Clinical Findings

| Study | Compound | Patient Population | Results | Complications |

|---|---|---|---|---|

| Kok 2012 | Sodium Tetradecyl Sulfate | 51 patients (mean age 10.9) | 23% excellent results; 60% improved | Skin necrosis |

| Stimpson 2012 | Sodium Tetradecyl Sulfate | 12 patients (mean age 7) | 33% complete resolution; 50% improved | Minor bleeding |

| Bajpai 2012 | Sodium Tetradecyl Sulfate | 8 patients (mean age 15) | Overall response rate: 62.5% | Blister, ulcer |

These studies highlight the potential efficacy of sclerosing agents like KDTP in managing vascular conditions.

Safety Profile

The safety assessment of potassium ditetradecyl phosphate indicates a favorable profile when used within recommended dosages. In animal studies involving related alkyl phosphates, no adverse effects were observed at doses up to 600 mg/kg body weight . However, further research is necessary to establish comprehensive safety data specific to KDTP.

Chemical Reactions Analysis

Stability and Hydrolysis

Di-substituted phosphates are generally stable under standard conditions but undergo hydrolysis in acidic or basic environments. For example, potassium di-tert-butyl phosphate exhibits hydrolytic stability in polar solvents like water and alcohols . The tetradecyl substituents in potassium ditetradecyl phosphate likely confer enhanced hydrophobicity, reducing solubility in aqueous systems compared to shorter-chain analogs.

Catalytic Roles

Phosphate salts like potassium di-tert-butyl phosphate act as strong bases in organic synthesis. They facilitate reactions such as:

-

Nucleophilic substitutions : Catalyzing the phosphorylation of alcohols to form phosphoramidates .

-

Phase transfer catalysis : Enhancing reaction rates in biphasic systems due to their amphiphilic nature .

Potassium ditetradecyl phosphate may function similarly, with its extended alkyl chains potentially improving phase transfer efficiency.

Reactions with Ions and Vesicle Formation

Long-chain di-substituted phosphates (e.g., dihexadecyl) form vesicles that interact with divalent cations (Ca²⁺, Mg²⁺). For instance, calcium ions induce vesicle fusion and crystallization in sodium di-n-alkyl phosphates . While potassium ditetradecyl phosphate’s behavior is unreported, its structural similarity suggests it could exhibit analogous interactions, particularly in lipid bilayer systems.

4. Comparison of Di-substituted Phosphates

5. Research Findings and Applications

-

Phosphorylation reactions : Di-substituted phosphates, such as potassium di-tert-butyl phosphate, are used in the synthesis of N-phosphonooxymethyl prodrugs to enhance drug bioavailability .

-

Catalytic efficiency : Potassium phosphate salts (e.g., K₃PO₄) catalyze cycloaddition reactions, suggesting potential for potassium ditetradecyl phosphate in similar transformations .

-

Vesicle dynamics : Long-chain phosphates form multilamellar vesicles that fuse in response to ions like Ca²⁺ . This property could be leveraged in drug delivery systems.

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.